molecular formula C12H9Br3O4S B14490284 Benzenesulfonic acid;2,3,4-tribromophenol CAS No. 63832-62-2

Benzenesulfonic acid;2,3,4-tribromophenol

Cat. No.: B14490284
CAS No.: 63832-62-2
M. Wt: 489.0 g/mol
InChI Key: RUPAMHXLJAOKJV-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;2,3,4-tribromophenol is a compound that combines the properties of benzenesulfonic acid and 2,3,4-tribromophenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 2,3,4-tribromophenol is a brominated phenol derivative, often used in various chemical applications due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The process can be reversed by adding hot aqueous acid to benzenesulfonic acid, producing benzene .

2,3,4-tribromophenol can be synthesized by brominating phenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions typically involve a solvent like acetic acid and a catalyst to facilitate the bromination process.

Industrial Production Methods

. This method ensures high yields and purity of the product. For 2,3,4-tribromophenol, industrial production may involve large-scale bromination reactions under controlled conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:

2,3,4-tribromophenol can undergo:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles.

    Oxidation and reduction: The phenolic group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid and 2,3,4-tribromophenol have various applications in scientific research:

Mechanism of Action

The mechanism of action for benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can donate protons to facilitate electrophilic substitution reactions on aromatic rings .

For 2,3,4-tribromophenol, the bromine atoms increase the compound’s reactivity, making it susceptible to nucleophilic substitution reactions. The phenolic group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;2,3,4-tribromophenol is unique due to the combination of the sulfonic acid group and the brominated phenol structure. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

63832-62-2

Molecular Formula

C12H9Br3O4S

Molecular Weight

489.0 g/mol

IUPAC Name

benzenesulfonic acid;2,3,4-tribromophenol

InChI

InChI=1S/C6H3Br3O.C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8;7-10(8,9)6-4-2-1-3-5-6/h1-2,10H;1-5H,(H,7,8,9)

InChI Key

RUPAMHXLJAOKJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C(=C1O)Br)Br)Br

Origin of Product

United States

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